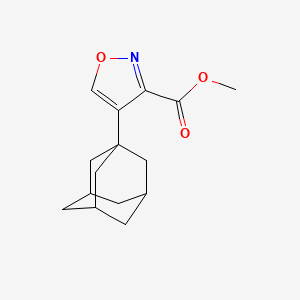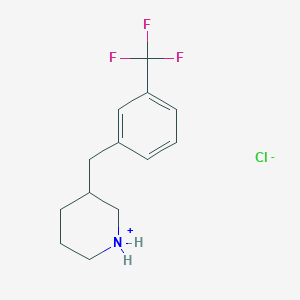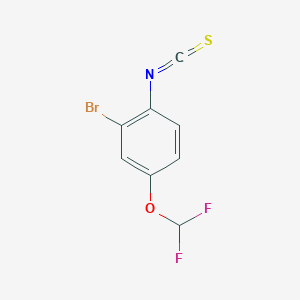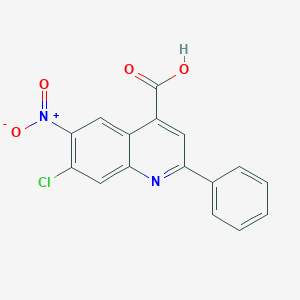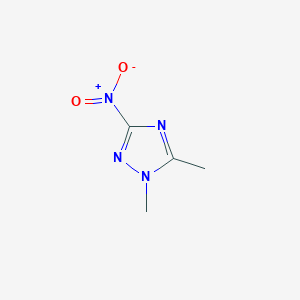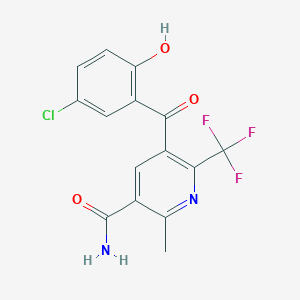
5-(2-Hydroxy-5-chlorobenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Hydroxy-5-chlorobenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hydroxy group, a chlorobenzoyl group, a methyl group, and a trifluoromethyl group attached to a nicotinamide backbone. Its molecular formula is C15H10ClF3N2O2.
Métodos De Preparación
The synthesis of 5-(2-Hydroxy-5-chlorobenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chlorobenzoyl intermediate: This step involves the reaction of 2-hydroxy-5-chlorobenzoyl chloride with an appropriate base to form the chlorobenzoyl intermediate.
Coupling with nicotinamide: The chlorobenzoyl intermediate is then reacted with 2-methyl-6-(trifluoromethyl)nicotinamide under specific conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
5-(2-Hydroxy-5-chlorobenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-(2-Hydroxy-5-chlorobenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as UV filters and coatings.
Mecanismo De Acción
The mechanism of action of 5-(2-Hydroxy-5-chlorobenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The hydroxy and chlorobenzoyl groups play a crucial role in its binding to target proteins, while the trifluoromethyl group enhances its stability and bioavailability. The exact pathways and targets are still under investigation, but it is believed to modulate key enzymes and receptors involved in cellular processes.
Comparación Con Compuestos Similares
Similar compounds to 5-(2-Hydroxy-5-chlorobenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide include:
2-Hydroxy-5-chlorobenzophenone: Known for its use as a UV filter.
5-Chloro-2-hydroxybenzophenone: Used in sunscreens and camera lens filters.
8-Hydroxyquinoline 5-chloro-2-hydroxybenzoic acid: A novel second-order nonlinear optical crystal.
Compared to these compounds, this compound is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H10ClF3N2O3 |
|---|---|
Peso molecular |
358.70 g/mol |
Nombre IUPAC |
5-(5-chloro-2-hydroxybenzoyl)-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H10ClF3N2O3/c1-6-8(14(20)24)5-10(13(21-6)15(17,18)19)12(23)9-4-7(16)2-3-11(9)22/h2-5,22H,1H3,(H2,20,24) |
Clave InChI |
AQSRLDOYLSXUJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1C(=O)N)C(=O)C2=C(C=CC(=C2)Cl)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


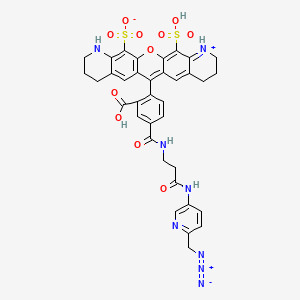
![2-Chloro-1-[7-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-propan-1-one](/img/structure/B13717099.png)
![2-Chloro-5,7,8-trihydro-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B13717100.png)
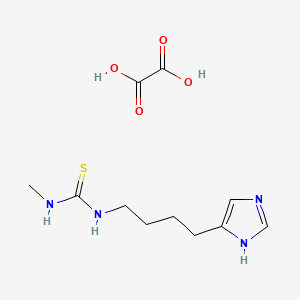

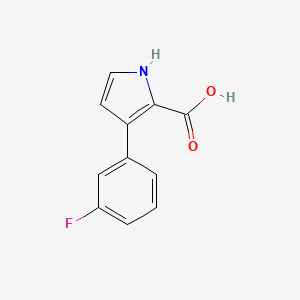
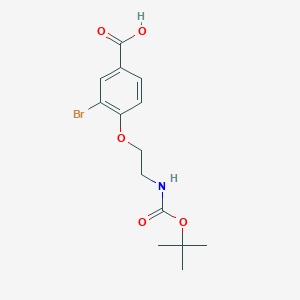
![7-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13717145.png)
